molecular formula C15H14ClN3O B1342345 3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol CAS No. 27537-87-7

3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol

Cat. No.: B1342345
CAS No.: 27537-87-7
M. Wt: 287.74 g/mol
InChI Key: IEQYCNKKNGEMAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol typically involves the condensation of anthranilamide with aryl, alkyl, or hetero-aryl aldehydes in refluxing ethanol in the presence of copper(II) chloride (CuCl2) to generate a Schiff base intermediate. This intermediate is then converted into the desired quinazolinone derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, leading to modulation of their activity. For example, it may interact with GABA receptors in the central nervous system, resulting in anxiolytic and sedative effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloro-4(3H)-quinazolinone
  • 6-Chloro-4-phenyl-2(1H)-quinazolinone
  • 3-Amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone

Uniqueness

3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-6-chloro-2-methyl-4-phenylquinazolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-10-18-14-8-7-12(16)9-13(14)15(20,19(10)17)11-5-3-2-4-6-11/h2-9,20H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQYCNKKNGEMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C(N1N)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001183065
Record name 3-Amino-6-chloro-3,4-dihydro-2-methyl-4-phenyl-4-quinazolinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27537-87-7
Record name 3-Amino-6-chloro-3,4-dihydro-2-methyl-4-phenyl-4-quinazolinol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-6-chloro-3,4-dihydro-2-methyl-4-phenyl-4-quinazolinol
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Record name 3-amino-6-chloro-2-methyl-4-phenylquinazolin-4-ol
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Record name 3-AMINO-6-CHLORO-2-METHYL-4-PHENYL-3,4-DIHYDROQUINAZOLIN-4-OL
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